2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
Description
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a synthetic organic compound featuring a pyrazole ring substituted with ethyl and methyl groups, linked via a methoxy bridge to an aniline moiety. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and agrochemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXGKJYTFBXIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.
Methoxylation: The pyrazole derivative is then reacted with an appropriate methoxy-containing reagent to introduce the methoxy group.
Coupling with Aniline: The methoxy-substituted pyrazole is coupled with aniline through a nucleophilic aromatic substitution reaction.
Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and aniline moieties.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related aniline derivatives and pyrazole-containing molecules.
Structural Analogues
4-(2-Pyrrolidin-1-ylethoxy)aniline dihydrochloride
- Structure : Substitutes the pyrazole group with a pyrrolidine ring connected via a similar ethoxy-aniline backbone.
- Key Differences :
- The pyrrolidine ring (a saturated 5-membered amine) may confer distinct electronic and steric properties compared to the pyrazole (an unsaturated heterocycle with two adjacent nitrogen atoms).
- Pyrrolidine’s basicity and conformational flexibility could influence binding affinity in biological targets compared to the aromatic pyrazole .
- Applications : While both compounds are aniline dihydrochlorides, the pyrrolidine derivative might exhibit different solubility or reactivity profiles due to its aliphatic amine nature.
Ethyl 2-(2-Chloro-4-nitrophenoxy)acetate Structure: Contains a nitro and chloro-substituted phenoxy group linked to an ethyl acetate moiety. Key Differences:
- The nitro group introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways .
Physicochemical and Pharmacological Properties
A hypothetical comparison table based on general trends in similar compounds (note: specific data for the target compound is unavailable in the evidence):
| Property | 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride | 4-(2-Pyrrolidin-1-ylethoxy)aniline dihydrochloride | Ethyl 2-(2-Chloro-4-nitrophenoxy)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315 (estimated) | 279.21 | ~259 (estimated) |
| Solubility | High (due to dihydrochloride salt) | Moderate (polar solvents) | Low (non-polar solvents) |
| Bioactivity | Potential enzyme/receptor modulation (pyrazole role) | Likely CNS or GPCR-targeting (pyrrolidine role) | Agrochemical applications (nitro group) |
Biological Activity
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride, with the CAS number 1006959-28-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H17N3O
- Molecular Weight: 231.29 g/mol
- Structure: The compound features a pyrazole ring substituted with ethyl and methyl groups linked to an aniline moiety via a methoxy group.
Synthesis
The synthesis of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline typically involves:
- Formation of the Pyrazole Ring: Cyclization using hydrazine and a 1,3-diketone.
- Methoxylation: Reaction with methyl iodide in the presence of a base.
- Coupling with Aniline: Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, compounds similar to 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline have been tested against various cancer cell lines:
- MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines showed high antiproliferative activity with IC50 values around 1.88 ± 0.11 µM and 2.12 ± 0.15 µM respectively for related pyrazole compounds .
The biological activity of this compound is hypothesized to involve interactions with key molecular targets such as:
- Cyclin-dependent kinases (CDKs): Inhibiting CDK2 activity, which is crucial for cell cycle regulation.
In molecular docking studies, similar compounds have demonstrated binding affinity for CDK2, suggesting a potential mechanism for their antitumor effects .
Study on Antitumor Potential
A study synthesized several N-(pyrazolyl)methyl aniline derivatives and evaluated their biological activities. Among these, specific derivatives exhibited potent inhibitory effects on CDK2 with IC50 values as low as 0.95 nM, indicating their potential as anticancer agents .
Anti-inflammatory Activity
Recent investigations into related pyrazole compounds have revealed anti-inflammatory properties, where certain derivatives effectively inhibited NF-kB/AP-1 reporter activity in vitro, showcasing IC50 values under 50 µM . This suggests that the pyrazole moiety may play a significant role in modulating inflammatory pathways.
Comparative Analysis
The following table summarizes the biological activities of various pyrazole derivatives compared to 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline:
| Compound Name | Activity Type | Target/Cell Line | IC50 Value |
|---|---|---|---|
| Compound A | Antitumor | MCF7 | 1.88 ± 0.11 µM |
| Compound B | CDK Inhibition | CDK2 | 0.95 nM |
| Compound C | Anti-inflammatory | NF-kB/AP-1 Reporter | <50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
